Procyanidin B5

描述

This compound has been reported in Cinnamomum iners, Davallia trichomanoides, and other organisms with data available.

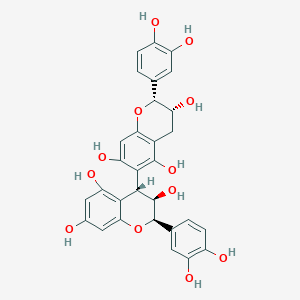

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(2R,3R)-2-(3,4-dihydroxyphenyl)-6-[(2R,3R,4S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26O12/c31-13-7-19(36)24-23(8-13)42-30(12-2-4-16(33)18(35)6-12)28(40)26(24)25-20(37)10-22-14(27(25)39)9-21(38)29(41-22)11-1-3-15(32)17(34)5-11/h1-8,10,21,26,28-40H,9H2/t21-,26-,28-,29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMISZFQPFDAPGI-CVJZBMGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=C1C(=C(C(=C2)O)C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)C6=CC(=C(C=C6)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](OC2=C1C(=C(C(=C2)O)[C@@H]3[C@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)C6=CC(=C(C=C6)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00155761 | |

| Record name | Procyanidin B5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00155761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

578.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12798-57-1 | |

| Record name | Procyanidin B5 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12798-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Procyanidin B5 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012798571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Procyanidin B5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00155761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Procyanidin B5 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W51N19H6K6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Procyanidin B5: A Technical Guide on its Discovery, Natural Sources, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Procyanidin B5, a B-type proanthocyanidin, has garnered significant attention within the scientific community for its potent antioxidant properties and potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery of this compound, its primary natural sources with quantitative data, detailed experimental protocols for its isolation and characterization, and an exploration of the key signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are investigating the potential of this compound.

Discovery and Characterization

The discovery of proanthocyanidins, the class of compounds to which this compound belongs, dates back to the 1940s with the work of Jacques Masquelier. However, the specific isolation and characterization of individual procyanidin oligomers occurred over subsequent decades.

The structural confirmation of this compound was achieved through a combination of sophisticated analytical techniques, including enzymatic hydrolysis, acid-catalyzed degradation with phloroglucinol, and spectroscopic methods such as Fast Atom Bombardment Mass Spectrometry (FAB-MS) and Proton Nuclear Magnetic Resonance (¹H NMR). These methods allowed for the precise determination of its molecular weight, the nature of its constituent monomeric units (epicatechin), and the specific β-linkage between the C4 and C6 positions of the two epicatechin units.

Natural Sources of this compound

This compound is naturally present in a variety of plant-based foods, where it contributes to their characteristic astringency and antioxidant capacity. The primary and most significant natural sources of this compound are grape seeds, cocoa, and apples.

| Natural Source | Plant Part | Concentration of this compound (mg/100g) | Reference(s) |

| Grapes (Vitis vinifera) | Seeds | Varies significantly by cultivar and ripeness. | [1] |

| Cocoa (Theobroma cacao) | Beans (unroasted) | Present in notable quantities. | [2] |

| Apples (Malus domestica) | Peel and Flesh | Found in various cultivars, with higher concentrations in the peel. | [2] |

| Black Chokeberry (Aronia melanocarpa) | Berries | A rich source of various procyanidins. | |

| Kenaf (Hibiscus cannabinus) | Root and Bark | Identified as a source of dimeric proanthocyanidins. |

Note: The concentration of this compound can vary considerably based on factors such as plant variety, geographical location, ripeness, and processing methods. The data presented here is for illustrative purposes, and specific quantitative analysis is recommended for precise measurements.

Experimental Protocols

The extraction, isolation, and characterization of this compound require a series of meticulous laboratory procedures. The following sections provide a detailed overview of the key experimental protocols.

Extraction of Procyanidins from Grape Seeds

This protocol is a generalized procedure based on common methodologies for extracting procyanidins from grape seeds.

Materials:

-

Dried grape seeds

-

Acetone (70% aqueous solution)

-

Ethyl acetate

-

Dichloromethane

-

Methanol

-

Sephadex LH-20 resin

-

Rotary evaporator

-

Centrifuge

-

Freeze-dryer

Procedure:

-

Grinding: Grind dried grape seeds into a fine powder to increase the surface area for extraction.

-

Extraction: Macerate the grape seed powder with 70% aqueous acetone at room temperature with constant stirring for 12-24 hours. Repeat the extraction process three times to ensure maximum yield.

-

Filtration and Concentration: Filter the combined extracts to remove solid particles. Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 40°C to remove the acetone.

-

Liquid-Liquid Partitioning: The resulting aqueous extract is then subjected to liquid-liquid partitioning. First, wash with dichloromethane to remove lipids and other non-polar compounds. Subsequently, extract the aqueous phase with ethyl acetate. The procyanidins will partition into the ethyl acetate phase.

-

Drying and Lyophilization: Dry the ethyl acetate extract over anhydrous sodium sulfate and then evaporate the solvent under reduced pressure. The resulting crude procyanidin extract can be lyophilized to obtain a stable powder.

Isolation of this compound by Chromatography

Further purification of the crude extract is necessary to isolate this compound.

Materials:

-

Crude procyanidin extract

-

Sephadex LH-20 resin

-

Methanol

-

High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or Mass Spectrometer (MS)

-

Normal-phase or reversed-phase HPLC column

Procedure:

-

Column Chromatography: Dissolve the crude extract in methanol and apply it to a Sephadex LH-20 column. Elute the column with methanol. This step separates the procyanidins based on their degree of polymerization, with monomers and smaller oligomers eluting later than larger polymers.

-

Fraction Collection and Analysis: Collect fractions and analyze them using Thin Layer Chromatography (TLC) or analytical HPLC to identify the fractions containing dimeric procyanidins.

-

Preparative HPLC: Pool the fractions rich in dimeric procyanidins and subject them to preparative HPLC for the final isolation of this compound. A normal-phase column with a mobile phase gradient of dichloromethane, methanol, and formic acid, or a reversed-phase column with a mobile phase of acidified water and acetonitrile can be used.

-

Purity Assessment: The purity of the isolated this compound should be assessed by analytical HPLC-DAD and confirmed by Mass Spectrometry.

Characterization of this compound

The structural identity of the isolated compound is confirmed using spectroscopic techniques.

Methods:

-

Mass Spectrometry (MS): Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF-MS) can be used to determine the molecular weight of this compound (578.52 g/mol ).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are crucial for elucidating the detailed structure, including the stereochemistry of the epicatechin units and the specific 4β→6 linkage. Two-dimensional NMR techniques like COSY, HSQC, and HMBC provide further confirmation of the structure.

-

Circular Dichroism (CD) Spectroscopy: CD spectroscopy can be used to determine the absolute configuration of the chiral centers in the molecule.

Signaling Pathways and Biological Activity

This compound exhibits a range of biological activities, primarily attributed to its potent antioxidant and cell-signaling modulatory effects. It has been shown to influence several key signaling pathways involved in inflammation, cell proliferation, and apoptosis.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and immune responses. This compound has been shown to inhibit the activation of NF-κB.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

This compound can inhibit the IκB kinase (IKK) complex, which is responsible for phosphorylating the inhibitory protein IκBα. This prevents the degradation of IκBα and the subsequent release and nuclear translocation of the NF-κB dimer (p65/p50). As a result, the transcription of pro-inflammatory genes is suppressed.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that regulates cell survival, growth, and proliferation. Dysregulation of this pathway is often observed in cancer. This compound has been demonstrated to modulate this pathway, leading to anti-proliferative effects.

References

Spectroscopic Profile of Procyanidin B5: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Procyanidin B5, a B-type proanthocyanidin dimer composed of two (-)-epicatechin units linked by a 4β→6 bond. This document is intended for researchers, scientists, and drug development professionals engaged in the study of polyphenols and their potential therapeutic applications.

This compound is a naturally occurring flavonoid found in various plant sources, including grapes, cocoa, and the fruit of the African baobab (Adansonia digitata)[1][2][3]. Its structure as an epicatechin-(4β→6)-epicatechin dimer has been confirmed through extensive spectroscopic analysis[2][3][4]. This guide presents its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data in a structured format to facilitate its identification and characterization in complex matrices.

Chemical Structure and Properties

-

Systematic Name: (2R,2'R,3R,3'R,4S)-2,2'-Bis(3,4-dihydroxyphenyl)-3,3',4,4'-tetrahydro-2H,2'H-[4,6'-bi-1-benzopyran]-3,3',5,5',7,7'-hexol[4]

-

Molecular Formula: C₃₀H₂₆O₁₂

-

Molecular Weight: 578.52 g/mol [4]

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The structural elucidation of procyanidins heavily relies on NMR spectroscopy, utilizing a combination of one- and two-dimensional experiments such as COSY, HSQC, and HMBC to assign proton and carbon signals and determine the interflavan linkage[5].

¹³C NMR Spectroscopic Data of this compound

The following table summarizes the ¹³C NMR chemical shift assignments for this compound, isolated from Adansonia digitata[2]. The data confirms the epicatechin-(4β→6)-epicatechin structure, with the downfield shift of C-6 in the upper unit being indicative of the (4→6) linkage[2].

| Carbon No. | Upper Unit (δc, ppm) | Lower Unit (δc, ppm) |

| 2 | 76.96 | 79.17 |

| 3 | 72.04 | 66.79 |

| 4 | 37.50 | 28.80 |

| 5 | 156.80 | 155.90 |

| 6 | 107.95 | 96.10 |

| 7 | 157.10 | 156.50 |

| 8 | 97.50 | 100.10 |

| 9 | 155.90 | 154.50 |

| 10 | 101.50 | 106.50 |

| 1' | 131.80 | 131.50 |

| 2' | 115.10 | 114.90 |

| 3' | 144.80 | 144.50 |

| 4' | 145.20 | 145.00 |

| 5' | 115.50 | 115.30 |

| 6' | 118.90 | 118.70 |

Table 1: ¹³C NMR chemical shifts (δc) for this compound in acetone-d₆[2].

Mass Spectrometry (MS) Data

Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for the analysis of procyanidins. B-type procyanidin dimers like this compound typically exhibit a deprotonated molecule [M-H]⁻ in negative ion mode. Tandem mass spectrometry (MS/MS) reveals characteristic fragmentation patterns crucial for structural confirmation.

Key Fragmentation Pathways of B-type Procyanidin Dimers

The fragmentation of B-type procyanidin dimers in negative ion mode is dominated by three main pathways[5][6][7][8]:

-

Quinone Methide (QM) Cleavage: Fission of the interflavanoid bond, resulting in fragment ions corresponding to the monomeric units. For a B-type dimer, this typically yields ions at m/z 287 and/or 289[5].

-

Retro-Diels-Alder (RDA) Fission: A characteristic fragmentation of the heterocyclic C-ring of a flavan-3-ol unit. This pathway for B-type dimers often produces a fragment ion at m/z 425, with a subsequent water loss leading to an ion at m/z 407[5].

-

Heterocyclic Ring Fission (HRF): This involves the fission of the heterocyclic ring system, leading to characteristic fragment ions. For B-type dimers, a fragment at m/z 451 is indicative of this pathway[5].

MS/MS Fragmentation Data of this compound

The following table summarizes the expected and observed major fragment ions for this compound in negative ion ESI-MS/MS.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Fragmentation Pathway |

| 577 [M-H]⁻ | 451 | Heterocyclic Ring Fission (HRF) |

| 577 [M-H]⁻ | 425 | Retro-Diels-Alder (RDA) Fission |

| 577 [M-H]⁻ | 407 | RDA Fission followed by water loss |

| 577 [M-H]⁻ | 289 | Quinone Methide (QM) Cleavage |

| 577 [M-H]⁻ | 287 | Quinone Methide (QM) Cleavage |

Table 2: Characteristic MS/MS fragment ions of this compound (a B-type procyanidin dimer) in negative ion mode[5][9].

Experimental Protocols

The following provides a general overview of the experimental procedures for the isolation and spectroscopic analysis of this compound, based on methodologies reported in the literature.

Isolation of this compound

This compound can be isolated from plant material, such as the pericarp of Adansonia digitata fruits, using the following general procedure[1][2][10]:

-

Extraction: The dried and powdered plant material is extracted with 80% methanol. The extract is then concentrated under reduced pressure.

-

Defatting: The concentrated extract is partitioned with petroleum ether to remove lipids.

-

Chromatography: The defatted extract is subjected to column chromatography on Sephadex LH-20, eluting with ethanol or methanol to separate the procyanidin fractions.

-

Purification: Further purification of the fractions containing this compound is achieved through repeated column chromatography on Sephadex LH-20.

NMR Spectroscopy

NMR spectra are typically recorded on a high-field spectrometer.

-

Sample Preparation: The purified this compound is dissolved in a deuterated solvent, such as acetone-d₆.

-

Data Acquisition: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are acquired using standard pulse sequences. Chemical shifts are referenced to the residual solvent signal.

LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry is employed for the identification and characterization of this compound in complex mixtures.

-

Chromatography: Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water (with a small percentage of formic acid) and acetonitrile or methanol[5].

-

Mass Spectrometry: ESI is used as the ionization source, typically in negative ion mode. The mass spectrometer is operated in full scan mode to detect the precursor ion and in product ion scan mode (MS/MS) to obtain fragmentation data.

References

- 1. doc-developpement-durable.org [doc-developpement-durable.org]

- 2. tandfonline.com [tandfonline.com]

- 3. plantaanalytica.com [plantaanalytica.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Procyanidins: a comprehensive review encompassing structure elucidation via mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Liquid chromatography tandem mass spectrometry identification of proanthocyanidins in rat plasma after oral administration of grape seed extract - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Biosynthesis of Procyanidin B5 in Plants: A Technical Guide for Researchers

Abstract

Procyanidin B5, a B-type proanthocyanidin consisting of two (-)-epicatechin units linked by a C4β→C6 bond, is a significant secondary metabolite in many plant species, contributing to their defense mechanisms and possessing various health-promoting properties.[1][2] This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, from the initial precursors in the flavonoid pathway to the final dimeric structure. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the enzymatic processes, quantitative data on procyanidin content in various plant sources, and detailed experimental protocols for extraction, quantification, and enzyme activity assays.

Introduction to this compound

Procyanidins are a class of condensed tannins, which are oligomers and polymers of flavan-3-ol units.[3][4] this compound is a dimer composed of two (-)-epicatechin molecules linked by a specific C4β→C6 interflavan bond.[1] This structural feature distinguishes it from other B-type procyanidin dimers, such as Procyanidin B2, which has a C4β→C8 linkage.[5] Found in various plant tissues, including grape seeds, cocoa beans, and certain medicinal herbs, this compound is of significant interest due to its antioxidant, anti-inflammatory, and potential therapeutic properties.[6][7][8] Understanding its biosynthesis is crucial for metabolic engineering efforts to enhance its production in plants and for its potential synthesis for pharmaceutical applications.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the general flavonoid pathway, leading to the synthesis of its monomeric precursor, (-)-epicatechin. The subsequent dimerization is believed to be an oxidative process, though the precise enzymatic control for the specific C4β→C6 linkage is still an area of active research.

Synthesis of the Monomeric Precursor: (-)-Epicatechin

The formation of (-)-epicatechin originates from the phenylpropanoid pathway, which produces the starter molecule p-coumaroyl-CoA. This is then directed into the flavonoid pathway. The key enzymatic steps are outlined below:

-

Chalcone Synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin chalcone.

-

Chalcone Isomerase (CHI) facilitates the stereospecific isomerization of naringenin chalcone to (2S)-naringenin.

-

Flavanone 3-hydroxylase (F3H) hydroxylates naringenin to dihydrokaempferol.

-

Flavonoid 3'-hydroxylase (F3'H) further hydroxylates dihydrokaempferol to produce dihydroquercetin.

-

Dihydroflavonol 4-reductase (DFR) reduces dihydroquercetin to leucocyanidin.

-

Anthocyanidin Synthase (ANS) / Leucoanthocyanidin Dioxygenase (LDOX) oxidizes leucocyanidin to the unstable cyanidin.[9][10]

-

Anthocyanidin Reductase (ANR) reduces cyanidin to form 2,3-cis-flavan-3-ol, which is (-)-epicatechin.[3][9]

Alternatively, Leucoanthocyanidin Reductase (LAR) can directly reduce leucocyanidin to produce the 2,3-trans-flavan-3-ol, (+)-catechin, which is a monomer for other procyanidins but not this compound.[9][10]

Dimerization of (-)-Epicatechin to this compound

The formation of the C4β→C6 bond in this compound is an oxidative coupling reaction of two (-)-epicatechin molecules. While the precise enzymatic control for this specific linkage is not fully elucidated, evidence suggests the involvement of oxidative enzymes such as laccases and peroxidases.[11][12][13] These enzymes can generate phenoxy radicals from (-)-epicatechin, which can then couple to form the dimer. The regioselectivity of this coupling (C4-C6 vs. C4-C8) is likely influenced by the specific enzyme, cellular microenvironment, and substrate availability. Non-enzymatic, radical-mediated mechanisms may also contribute to procyanidin formation in vivo.[14]

Quantitative Data on Procyanidin Content

The concentration of this compound and other procyanidins varies significantly among different plant species and tissues. The following tables summarize quantitative data from studies that have analyzed procyanidin content in grape seed and cocoa extracts.

Table 1: Procyanidin Content in Grape Seed Extracts

| Compound | Concentration Range (mg/g of dry weight) | Reference |

| (+)-Catechin | 3.126 - 6.978 | [12] |

| (-)-Epicatechin | 1.950 - 4.782 | [12] |

| Procyanidin B1 | > 1 | [12] |

| Procyanidin B2 | - | [6] |

| Total Proanthocyanidins | 35.3 - 159 | [6] |

Table 2: Procyanidin Content in Cocoa and Chocolate

| Product | Procyanidin Oligomer | Concentration | Reference |

| Raw Cocoa | Monomers to Decamers | Present | [7] |

| Chocolate | Monomers to Decamers | Present | [7] |

| Baking Chocolate | DP1 to DP7 | Endogenous Concentrations | [15] |

Note: Specific concentrations for this compound are often not reported individually but are included in the dimer fraction.

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and quantification of this compound, as well as assays for the activity of enzymes potentially involved in its biosynthesis.

Extraction and Purification of this compound from Plant Material

This protocol is a general guideline and may require optimization for different plant materials.

Materials:

-

Plant material (e.g., grape seeds, cocoa beans)

-

Acetone (70% aqueous solution)

-

Methanol

-

Ethyl acetate

-

Hexane (for defatting)

-

Sephadex LH-20 resin

-

Solid-Phase Extraction (SPE) cartridges (e.g., polyamide)

-

Rotary evaporator

-

Freeze-dryer

Procedure:

-

Sample Preparation: Freeze-dry the plant material and grind it into a fine powder.

-

Defatting (for high-fat samples like cocoa): Extract the powder with hexane to remove lipids. Air-dry the defatted material.

-

Extraction: Extract the plant powder with 70% aqueous acetone at a 1:10 solid-to-liquid ratio with constant stirring for 24 hours at room temperature.

-

Filtration and Concentration: Filter the extract through cheesecloth and then filter paper. Concentrate the filtrate using a rotary evaporator at <40°C to remove the acetone.

-

Liquid-Liquid Partitioning: Partition the aqueous extract with ethyl acetate. The procyanidins will preferentially move to the ethyl acetate phase.

-

Column Chromatography (Sephadex LH-20): Evaporate the ethyl acetate and redissolve the residue in methanol. Apply the sample to a Sephadex LH-20 column equilibrated with methanol. Elute with methanol to separate procyanidins based on their degree of polymerization.

-

Solid-Phase Extraction (SPE): For further purification, use a polyamide SPE cartridge. Elute with a stepwise gradient of methanol in water.

-

Final Purification (Preparative HPLC): For isolating pure this compound, use preparative reverse-phase or normal-phase HPLC.[10]

-

Lyophilization: Lyophilize the purified fractions to obtain a stable powder.

Quantification of this compound by HPLC

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a fluorescence or mass spectrometry (MS) detector.

-

Normal-phase or reverse-phase C18 column.

Mobile Phase (Normal-Phase):

-

A: Acetonitrile/Acetic Acid (98:2, v/v)

-

B: Methanol/Water/Acetic Acid (95:3:2, v/v/v)

Gradient (example):

-

A linear gradient from 100% A to 60% A over 40 minutes.

Detection:

-

Fluorescence: Excitation at 276 nm, Emission at 316 nm.[16]

-

MS: Electrospray ionization (ESI) in negative mode.

Quantification:

-

Use a certified this compound standard to generate a calibration curve. If a standard is unavailable, quantification can be performed relative to an epicatechin standard, but this will be less accurate.

Laccase Activity Assay with (-)-Epicatechin

This assay measures the oxidation of (-)-epicatechin by laccase.

Materials:

-

(-)-Epicatechin solution (in a suitable buffer, e.g., 100 mM sodium acetate buffer, pH 5.0)

-

Laccase enzyme preparation

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the sodium acetate buffer and the (-)-epicatechin solution in a cuvette.

-

Equilibrate the mixture to the desired temperature (e.g., 30°C).

-

Initiate the reaction by adding the laccase enzyme preparation.

-

Monitor the increase in absorbance at a wavelength determined by the oxidation product of epicatechin (a spectral scan may be necessary to determine the optimal wavelength).

-

Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the product.

Peroxidase Activity Assay with (-)-Epicatechin

This assay measures the oxidation of (-)-epicatechin by peroxidase in the presence of hydrogen peroxide.

Materials:

-

(-)-Epicatechin solution (in a suitable buffer, e.g., 100 mM phosphate buffer, pH 6.0)

-

Hydrogen peroxide (H₂O₂) solution

-

Peroxidase enzyme preparation

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the phosphate buffer and the (-)-epicatechin solution in a cuvette.

-

Add the hydrogen peroxide solution to the mixture.

-

Equilibrate to the desired temperature (e.g., 25°C).

-

Initiate the reaction by adding the peroxidase enzyme preparation.

-

Monitor the increase in absorbance at a wavelength corresponding to the oxidized epicatechin product.

-

Calculate the enzyme activity based on the rate of change in absorbance.

Conclusion

The biosynthesis of this compound is a complex process rooted in the well-characterized flavonoid pathway and culminating in a specific oxidative dimerization. While the synthesis of the (-)-epicatechin monomer is understood in detail, the precise enzymatic machinery governing the formation of the C4β→C6 linkage in this compound remains an area for further investigation, with laccases and peroxidases as likely candidates. The protocols and data presented in this guide provide a solid foundation for researchers to explore the biosynthesis, quantification, and potential applications of this important plant secondary metabolite. Further research into the specific enzymes and regulatory mechanisms will be crucial for harnessing the full potential of this compound in agriculture and medicine.

References

- 1. Effects of catechin and epicatechin on superoxide dismutase and glutathione peroxidase activity, in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Laccase catalysis for the synthesis of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HPLC method for the quantification of procyanidins in cocoa and chocolate samples and correlation to total antioxidant capacity | Mars Cocoa Science [marscocoascience.com]

- 4. The steady-state kinetics of peroxidase with 2,2'-azino-di-(3-ethyl-benzthiazoline-6-sulphonic acid) as chromogen - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rbmb.net [rbmb.net]

- 6. Grape Seeds Proanthocyanidins: An Overview of In Vivo Bioactivity in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of procyanidins in cocoa (Theobroma cacao) and chocolate using high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. file.elabscience.com [file.elabscience.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. mdpi.com [mdpi.com]

- 14. abcam.com [abcam.com]

- 15. Development and validation of HPLC-MS2 methodology for the accurate determination of C4–C8 B-type flavanols and procyanidins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Characterization of Primary Standards for Use in the HPLC Analysis of the Procyanidin Content of Cocoa and Chocolate Containing Products [mdpi.com]

Procyanidin B5: An In-Depth Technical Guide to its Antioxidant Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procyanidin B5, a B-type proanthocyanidin dimer consisting of two (-)-epicatechin units linked by a 4β→6 bond, is a naturally occurring flavonoid found in various plant sources, including grape seeds, cocoa, and some medicinal herbs. As a member of the proanthocyanidin family, this compound has garnered significant interest for its potent antioxidant properties and potential therapeutic applications. This technical guide provides a comprehensive overview of the antioxidant mechanisms of this compound, supported by available quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Proanthocyanidins, as a class, are recognized for their strong free radical scavenging capabilities, which are often reported to be significantly higher than those of well-known antioxidants like Vitamin C and Vitamin E. Their antioxidant activity is attributed to their chemical structure, particularly the presence of multiple hydroxyl groups on their aromatic rings, which can donate hydrogen atoms to neutralize free radicals.

Core Antioxidant Mechanisms of this compound

The antioxidant activity of this compound is multifaceted, involving both direct and indirect mechanisms to counteract oxidative stress.

Direct Radical Scavenging: this compound can directly neutralize a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS) through hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms. This direct scavenging activity is fundamental to its ability to protect cells and tissues from oxidative damage.

Indirect Antioxidant Effects via Nrf2 Pathway Activation: this compound, along with other proanthocyanidins, can upregulate the cellular antioxidant defense system by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators like procyanidins, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to the increased expression of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Procyanidin B5: A Molecular Deep Dive into its Potential Anti-inflammatory Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procyanidin B5, a B-type proanthocyanidin dimer consisting of two (−)-epicatechin units linked by a 4β→6 bond, is a naturally occurring flavonoid found in various plants, including grapes, apples, and cocoa.[1][2] While extensive research has highlighted the anti-inflammatory properties of procyanidin mixtures and other specific dimers like Procyanidin B2, specific data on the molecular mechanisms of this compound remain limited. This technical guide synthesizes the current understanding of procyanidin-mediated anti-inflammatory effects and extrapolates the potential molecular activities of this compound. We will explore its putative role in modulating key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), its potential to inhibit pro-inflammatory enzyme activity and cytokine production, and its possible interaction with the NLRP3 inflammasome. This paper aims to provide a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound, while clearly delineating established knowledge from hypothesized mechanisms that require further empirical validation.

Introduction: The Inflammatory Landscape and the Promise of Procyanidins

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases.[3] Natural polyphenolic compounds, such as procyanidins, have garnered significant attention for their potential to modulate inflammatory responses.[3][4][5] Procyanidins, oligomers and polymers of flavan-3-ol units, exert their anti-inflammatory effects through a variety of molecular mechanisms.[3][6] These include the inhibition of pro-inflammatory signaling pathways, reduction of inflammatory mediator production, and antioxidant activities that mitigate oxidative stress, a key driver of inflammation.[3][7][8]

This compound is a specific B-type dimer.[2] While some studies suggest that the biological activity of procyanidin dimers can vary, with Procyanidin B2 often showing more potent effects in certain assays, the structural similarities among B-type dimers suggest that this compound may share common anti-inflammatory mechanisms.[9][10] This guide will explore these potential mechanisms in detail.

Potential Molecular Mechanisms of this compound in Inflammation

Based on the established activities of other B-type procyanidin dimers, the anti-inflammatory effects of this compound are likely mediated through the following pathways:

Modulation of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. Procyanidins have been shown to inhibit NF-κB activation at multiple levels.[3][11][12]

-

Inhibition of IκBα Degradation: In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate gene transcription. Procyanidins can prevent this by inhibiting the IκB kinase (IKK) complex, thus stabilizing IκBα.[3]

-

Inhibition of NF-κB Nuclear Translocation: By preventing IκBα degradation, procyanidins effectively block the nuclear translocation of the active NF-κB p65 subunit.[13]

-

Direct Inhibition of NF-κB-DNA Binding: Some studies suggest that B-type dimeric procyanidins can directly interfere with the binding of NF-κB to its DNA consensus sequence in the nucleus.[12]

Attenuation of MAPK Signaling Pathways

The MAPK family of serine/threonine kinases, including ERK, JNK, and p38, plays a critical role in transducing extracellular signals into cellular responses, including inflammation.[8][14][15] Procyanidins have been demonstrated to suppress the activation of these pathways.[5][8]

-

Inhibition of Kinase Phosphorylation: Procyanidins can inhibit the phosphorylation, and thus the activation, of key kinases in the MAPK cascades, such as ERK1/2, JNK, and p38.[5][10] This upstream inhibition prevents the activation of downstream transcription factors.

-

Reduction of Pro-inflammatory Gene Expression: The inhibition of MAPK pathways leads to a decrease in the activation of transcription factors like AP-1, which, in concert with NF-κB, drives the expression of pro-inflammatory genes.

Inhibition of Pro-inflammatory Enzymes and Cytokines

A key outcome of inflammatory signaling is the production of inflammatory mediators. Procyanidins can directly and indirectly inhibit these molecules.

-

Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS): These enzymes are responsible for the production of prostaglandins and nitric oxide, respectively, which are potent inflammatory mediators. Procyanidins have been shown to suppress the expression of both COX-2 and iNOS, often as a downstream consequence of NF-κB and MAPK inhibition.[16][17]

-

Pro-inflammatory Cytokines: Procyanidins can reduce the production and secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[18][19]

Modulation of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and secretion of IL-1β and IL-18, potent pro-inflammatory cytokines.[20] Aberrant NLRP3 inflammasome activation is implicated in a variety of inflammatory diseases. Some studies have shown that procyanidins can suppress the activation of the NLRP3 inflammasome.[21][22][23][24]

-

Reduction of Reactive Oxygen Species (ROS): Oxidative stress is a key trigger for NLRP3 inflammasome activation. Procyanidins, as potent antioxidants, can scavenge ROS, thereby preventing inflammasome assembly.[21][24][25]

-

Inhibition of NF-κB: The priming step of NLRP3 inflammasome activation requires NF-κB-mediated transcription of NLRP3 and pro-IL-1β. By inhibiting NF-κB, procyanidins can prevent this priming signal.[21][26]

Quantitative Data on Procyanidin Anti-inflammatory Activity

| Procyanidin/Extract | Model System | Target | Effect | Concentration/Dose | Reference |

| Procyanidin B2 | Human Vascular Endothelial Cells | NLRP3 Inflammasome | Inhibition of activation | Not specified | [27] |

| Grape Seed Procyanidin Extract | RAW 264.7 Macrophages | NO Production | IC50 = 50 µg/mL | 10-65 µg/mL | [13] |

| Grape Seed Procyanidin Extract | Rats on a high-fat diet | IL-6 and TNF-α expression | Decreased expression | 3.45 mg/kg of feed | [18] |

| Procyanidin | THP-1 Macrophages | IL-1β release | Significant reduction | 10 µM | [21] |

| Procyanidin B2 gallates | Murine Splenocytes | IFN-γ and IL-17 production | Significant inhibition | Not specified | [28] |

Experimental Protocols

The following are generalized experimental protocols that can be adapted to investigate the anti-inflammatory effects of this compound.

Cell Culture and Treatment

-

Cell Lines: RAW 264.7 (murine macrophages) or THP-1 (human monocytes, differentiated into macrophages with PMA) are commonly used.

-

Inflammatory Stimulus: Lipopolysaccharide (LPS) is frequently used to induce an inflammatory response.

-

This compound Treatment: Cells are typically pre-treated with varying concentrations of this compound for a specified period (e.g., 1-24 hours) before the addition of the inflammatory stimulus.

Western Blotting for Signaling Protein Analysis

-

Objective: To determine the effect of this compound on the phosphorylation and expression of key signaling proteins in the NF-κB and MAPK pathways.

-

Procedure:

-

Prepare cell lysates from treated and control cells.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for total and phosphorylated forms of proteins of interest (e.g., p-p65, p65, p-IκBα, IκBα, p-p38, p38).

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect chemiluminescence and quantify band intensity.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

-

Objective: To measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

-

Procedure:

-

Collect supernatant from treated and control cells.

-

Perform ELISA using commercially available kits according to the manufacturer's instructions.

-

Measure absorbance and calculate cytokine concentrations based on a standard curve.

-

Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis

-

Objective: To quantify the mRNA expression levels of pro-inflammatory genes (e.g., TNF, IL6, IL1B, NOS2, PTGS2).

-

Procedure:

-

Extract total RNA from treated and control cells.

-

Synthesize cDNA via reverse transcription.

-

Perform RT-qPCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green).

-

Analyze the data using the ΔΔCt method to determine relative gene expression, normalized to a housekeeping gene.

-

Conclusion and Future Directions

While direct experimental evidence for the anti-inflammatory effects of this compound at the molecular level is currently lacking, the extensive research on other B-type procyanidin dimers provides a strong rationale for its investigation as a potential anti-inflammatory agent. The hypothesized mechanisms, including the inhibition of NF-κB and MAPK signaling pathways, suppression of pro-inflammatory enzymes and cytokines, and modulation of the NLRP3 inflammasome, offer a clear roadmap for future research.

To advance our understanding, the following research is recommended:

-

Direct in vitro and in vivo studies are needed to confirm the anti-inflammatory activity of purified this compound.

-

Head-to-head comparative studies of different procyanidin dimers would elucidate structure-activity relationships.

-

Investigation into the bioavailability and metabolism of this compound is crucial for its potential therapeutic development.

By systematically addressing these knowledge gaps, the scientific community can fully evaluate the potential of this compound as a novel therapeutic for inflammatory diseases.

References

- 1. This compound | C30H26O12 | CID 124017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Procyanidins and inflammation: molecular targets and health implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Procyanidins: From Agro-Industrial Waste to Food as Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. researchgate.net [researchgate.net]

- 7. Proanthocyanidins of Natural Origin: Molecular Mechanisms and Implications for Lipid Disorder and Aging-Associated Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Proanthocyanidin capsules remodel the ROS microenvironment via regulating MAPK signaling for accelerating diabetic wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Proanthocyanidins as Therapeutic Agents in Inflammation-Related Skin Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Procyanidin B2 Reduces Vascular Calcification through Inactivation of ERK1/2-RUNX2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 12. Dimeric procyanidins are inhibitors of NF-kappaB-DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Grape-seed procyanidins act as antiinflammatory agents in endotoxin-stimulated RAW 264.7 macrophages by inhibiting NFkB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Targeting NOX, INOS and COX-2 in inflammatory cells: chemoprevention using food phytochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cyanidin-3-O-beta-glucoside inhibits iNOS and COX-2 expression by inducing liver X receptor alpha activation in THP-1 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Grape-seed procyanidins prevent low-grade inflammation by modulating cytokine expression in rats fed a high-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Anti-NLRP3 Inflammasome Natural Compounds: An Update [mdpi.com]

- 21. The Antioxidant Procyanidin Reduces Reactive Oxygen Species Signaling in Macrophages and Ameliorates Experimental Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Proanthocyanidins suppress NLRP3 inflammasome and M1 macrophage polarization to alleviate severe acute pancreatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. The Antioxidant Procyanidin Reduces Reactive Oxygen Species Signaling in Macrophages and Ameliorates Experimental Colitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. Procyanidin B2 gallates inhibit IFN-γ and IL-17 production in T cells by suppressing T-bet and RORγt expression - PubMed [pubmed.ncbi.nlm.nih.gov]

Procyanidin B5 role in cell signaling pathways

An In-depth Technical Guide to the Role of Procyanidin B5 in Cell Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a B-type proanthocyanidin, a class of polyphenolic compounds abundant in various plants, including grape seeds, cocoa beans, and certain fruits.[1][2][3][4] Structurally, it is a dimer formed from two (-)-epicatechin units linked by a β-type 4→6 bond.[1][2] Procyanidins, as a group, are recognized for a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[5][6][7][8] These effects are largely attributed to their ability to modulate key cell signaling pathways that regulate cellular processes such as proliferation, apoptosis, inflammation, and oxidative stress response.[8][9][10][11]

This technical guide provides a comprehensive overview of the current understanding of this compound's role in critical cell signaling pathways. It details the molecular mechanisms of action, presents quantitative data from relevant studies, outlines standard experimental protocols for investigation, and uses pathway diagrams to visualize these complex interactions. While much of the research has been conducted on procyanidin extracts or other specific oligomers like Procyanidin B2, this document will focus on findings directly related to this compound where available and supplement with data from closely related procyanidins to infer its potential mechanisms.

Core Signaling Pathways Modulated by Procyanidins

Procyanidins exert their biological effects by interacting with and modulating a multitude of intracellular signaling cascades. Their ability to influence these pathways makes them promising candidates for the development of novel therapeutic agents.

The PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[12][13] Aberrant activation of this pathway is a common feature in many cancers.[12] Procyanidins have been shown to suppress this pathway, contributing to their anti-cancer effects.[5][6][14] For instance, procyanidins can downregulate the phosphorylation of Akt, which in turn affects downstream targets like Bad and GSK-3β, promoting apoptosis and inhibiting cell survival.[14] Studies on procyanidin extracts have demonstrated a significant downregulation of key proteins in this pathway.[12][13]

Caption: this compound's inhibitory effect on the PI3K/Akt/mTOR signaling pathway.

The MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascades, including the Extracellular signal-Regulated Kinase (ERK) pathway, are crucial for cell proliferation, differentiation, and survival.[8] Procyanidins have been found to inhibit the MAPK/ERK pathway, which is often overactive in cancer cells.[5][6] This inhibition can suppress the production of inflammatory mediators and interfere with signaling that promotes cancer cell growth and migration.[13][15]

Caption: Inhibition of the MAPK/ERK signaling cascade by this compound.

The NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a key transcription factor that orchestrates the inflammatory response.[10][16] Its chronic activation is linked to inflammatory diseases and cancer.[9] Procyanidins are potent inhibitors of the NF-κB pathway.[8][10][15] They can prevent the phosphorylation and degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm.[10] This action blocks NF-κB's translocation to the nucleus, thereby preventing the transcription of pro-inflammatory and pro-survival genes.[9][10]

Caption: this compound's modulation of the NF-κB inflammatory pathway.

Apoptosis Pathway Regulation

Apoptosis, or programmed cell death, is a vital process for removing damaged or cancerous cells. Cancer cells often develop mechanisms to evade apoptosis. Procyanidins have been shown to induce apoptosis in various cancer cell lines.[5][17] They achieve this by modulating the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[8][18][19] An increased Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the executioners of apoptosis.[8][14]

Caption: this compound promotes apoptosis via the mitochondrial pathway.

Quantitative Data Presentation

The following tables summarize the quantitative effects of procyanidins on various cell lines and molecular targets. It is important to note that much of the available data pertains to procyanidin mixtures or specific oligomers other than B5.

Table 1: Cytotoxicity of Procyanidins in Cancer Cell Lines

| Compound/Extract | Cell Line | Assay | IC50 Value | Incubation Time | Citation |

| This compound-3'-gallate | Epidermal Lipid Peroxidation | TBARS | 20 µM | N/A | [7] |

| Procyanidin B2 | MDA-MB-231 (Breast Cancer) | DNMT Activity | 6.88 µM | N/A | [12] |

| Proanthocyanidins (PACs) | HT-29 (Colon Cancer) | MTT | ~50 µg/mL | 48 h | [17] |

| Proanthocyanidins (PACs) | MCF-7 (Breast Cancer) | MTT | ~100 µg/mL | 48 h | [17] |

| Proanthocyanidins (PACs) | PC-3 (Prostate Cancer) | MTT | ~50 µg/mL | 48 h | [17] |

| Procyanidin Hexamer | Caco-2 (Colon Cancer) | Cell Viability | ~25 µM | 48 h | [14] |

Table 2: Effects of Procyanidins on Protein Expression and Activity

| Compound/Extract | Target Protein/Process | Cell Line/Model | Effect | Citation |

| Grape Seed Polyphenols (GSP) | TPA-induced Tumor Promotion | SENCAR Mouse Skin | 61-83% inhibition of tumor multiplicity | [7] |

| Procyanidin | MMP-9 Activity | MDA-MB-231 (Breast Cancer) | 10-fold reduction | [12] |

| Procyanidin B2 | RUNX2 Expression (Calcification) | HASMCs | Concentration-dependent decrease | [20] |

| Procyanidin B2 | p-ERK1/2 Expression | HASMCs | Concentration-dependent decrease | [20] |

| Procyanidin Dimer & Trimer C1 | Bax Protein Expression | PC12 Cells (PD Model) | Significant downregulation | [19] |

| Procyanidin Dimer & Trimer C1 | Bcl-2 Protein Expression | PC12 Cells (PD Model) | Significant upregulation | [19] |

Experimental Protocols

Reproducible and rigorous experimental design is paramount in cell signaling research. Below are detailed methodologies for key experiments frequently cited in the study of procyanidins.

Western Blotting for Protein Expression Analysis

Western blotting is a technique to detect and quantify specific proteins in a sample. It is used to assess the effect of procyanidins on the expression levels of key signaling proteins (e.g., Akt, ERK, Bcl-2).[20]

Methodology:

-

Sample Preparation (Cell Lysate):

-

Culture cells to desired confluency and treat with this compound at various concentrations for a specified time.

-

Place the culture dish on ice and wash cells with ice-cold Phosphate-Buffered Saline (PBS).

-

Add ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[21]

-

Scrape the cells and transfer the suspension to a microcentrifuge tube.

-

Agitate for 30-60 minutes at 4°C.

-

Centrifuge at 12,000 rpm for 20 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate. Determine protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE (Gel Electrophoresis):

-

Denature protein samples by boiling in Laemmli sample buffer.

-

Load equal amounts of protein into the wells of a polyacrylamide gel.

-

Run the gel at a constant voltage until the dye front reaches the bottom, separating proteins by molecular weight.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane via electroblotting.

-

-

Blocking and Antibody Incubation:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Wash the membrane three times with TBST for 5 minutes each.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Repeat the washing steps.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the signal using an imaging system or X-ray film.

-

Analyze band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.

-

Caption: A standardized workflow for the Western Blotting protocol.

Cell Viability Assay (MTT/CCK-8)

Cell viability assays are used to measure the dose-dependent cytotoxic effects of compounds like this compound.[22] Assays like MTT or CCK-8 measure the metabolic activity of cells, which correlates with the number of viable cells.[23]

Methodology:

-

Cell Seeding:

-

Plate cells (e.g., 1 x 10⁴ cells/well) in a 96-well plate and allow them to adhere overnight.[23]

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of this compound for desired time points (e.g., 24, 48, 72 hours).[23] Include untreated and vehicle-only (e.g., DMSO) controls.

-

-

Reagent Incubation:

-

Add the assay reagent (e.g., CCK-8 or MTT) to each well.[23]

-

Incubate the plate at 37°C for 1-4 hours. During this time, viable cells with active metabolism will convert the reagent into a colored formazan product.

-

-

Measurement:

-

If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance of each well at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.[23]

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits 50% of cell viability).[17]

-

Conclusion and Future Perspectives

This compound, along with other procyanidin oligomers, demonstrates significant potential as a modulator of key cellular signaling pathways implicated in cancer and inflammation. The evidence points towards a multi-targeted mechanism of action, primarily involving the inhibition of pro-survival pathways like PI3K/Akt and MAPK, the suppression of the pro-inflammatory NF-κB pathway, and the induction of apoptosis. While specific quantitative data for this compound is still emerging, the broader research on procyanidins provides a strong foundation for its therapeutic potential.

Future research should focus on isolating the effects of pure this compound to distinguish its specific activity from that of complex extracts. Further investigation into its bioavailability, metabolism, and in vivo efficacy is crucial for translating these promising preclinical findings into tangible therapeutic applications for researchers, scientists, and drug development professionals.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Showing Compound this compound (FDB017706) - FooDB [foodb.ca]

- 4. This compound | C30H26O12 | CID 124017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Procyanidins as potential anticancer agents: mechanisms of action, bioavailability challenges and therapeutic opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metastasis | Procyanidins as potential anticancer agents: mechanisms of action, bioavailability challenges and therapeutic opportunities | springermedicine.com [springermedicine.com]

- 7. Anti-tumor-promoting activity of a polyphenolic fraction isolated from grape seeds in the mouse skin two-stage initiation-promotion protocol and identification of this compound-3'-gallate as the most effective antioxidant constituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Multi-targeted prevention and therapy of cancer by proanthocyanidins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 10. Procyanidins and inflammation: molecular targets and health implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Cancer Chemopreventive Potential of Procyanidin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Proanthocyanidins Should Be a Candidate in the Treatment of Cancer, Cardiovascular Diseases and Lipid Metabolic Disorder [mdpi.com]

- 14. The PI3K/Akt pathway is involved in procyanidin-mediated suppression of human colorectal cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The Antioxidant Procyanidin Reduces Reactive Oxygen Species Signaling in Macrophages and Ameliorates Experimental Colitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Proanthocyanidins of Natural Origin: Molecular Mechanisms and Implications for Lipid Disorder and Aging-Associated Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The Relationship between Procyanidin Structure and Their Protective Effect in a Parkinson’s Disease Model - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Procyanidin B2 Reduces Vascular Calcification through Inactivation of ERK1/2-RUNX2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Protocols for Western blot | Abcam [abcam.com]

- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. ijbs.com [ijbs.com]

An In-depth Technical Guide to the Initial Isolation and Purification of Procyanidin B5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the initial isolation and purification of Procyanidin B5, a B-type proanthocyanidin dimer composed of two epicatechin units linked by a C4→C6 bond.[1][2][3] this compound is of significant interest to the scientific community due to its potential health benefits, including antioxidant activity.[2] It is naturally found in various plant sources, including grape seeds, litchi pericarp, cocoa, and apples.[2][3] This document outlines detailed experimental protocols, presents quantitative data in a structured format, and visualizes the workflows for clarity and reproducibility.

Quantitative Data Summary

The efficiency of this compound isolation is contingent on the initial extraction and subsequent purification steps. The following tables summarize quantitative data from various studies, providing a comparative reference for yield, purity, and analytical conditions.

Table 1: Extraction Yield and Purity of Procyanidin-Rich Fractions from Various Plant Sources

| Plant Source | Extraction Method | Solvent System | Yield | Purity of Procyanidin Content | Reference |

| Grape Seeds | Maceration | Water/Acetone (30:70 v/v) with Acetate Buffer | 3.1% (w/w) of dry seeds | 95% (w/w) total polyphenols | [4] |

| Litchi Pericarp | Hot Water Extraction | 70% (v/v) Aqueous Ethanol | Not Specified | 99.24 ± 2.01% | [5] |

| Litchi Pericarp | Ultrasound-Assisted Enzymatic | Not Specified | Up to 13.5% | 89.6% Oligomeric Procyanidins | [6] |

| Grape Seeds | Ultrasound-Assisted Extraction | 47% Aqueous Ethanol | Not Specified | Not Specified | [7] |

| Coffee Pulp | Not Specified | 70% (v/v) Acetone | Not Specified | 98.6% | [8] |

Table 2: Exemplary HPLC Conditions for Procyanidin Analysis and Purification

| Chromatography Mode | Column | Mobile Phase | Flow Rate | Detection | Reference |

| Reversed-Phase HPLC | C18 | A: 0.05% TFA/water, B: 0.05% TFA/90% CH3CN/water (Gradient) | 1.2 mL/min | 225 nm | [9] |

| Reversed-Phase HPLC | C18 | Methanol - 0.4% Phosphoric Acid (1:1 v/v) | 1.0 mL/min | 280 nm | [10] |

| Normal-Phase (HILIC) | Diol Stationary Phase | A: Acetonitrile/Acetic Acid, B: Methanol/Water/Acetic Acid (Gradient) | 0.5 mL/min | 280 nm | [11][12] |

| Reversed-Phase HPLC-MS | VP-ODS | A: 0.4% Acetic Acid, B: Acetonitrile (Gradient) | 0.2 mL/min | 280 nm & MS | [5] |

Experimental Workflows and Protocols

The isolation of this compound is a multi-step process involving initial extraction from the plant matrix, followed by several stages of chromatographic purification to separate the target molecule from a complex mixture of other polyphenols.

Overall Isolation and Purification Workflow

The following diagram illustrates the general workflow from the raw plant material to a purified this compound fraction.

References

- 1. Development and validation of HPLC-MS2 methodology for the accurate determination of C4–C8 B-type flavanols and procyanidins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. plantaanalytica.com [plantaanalytica.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Metabolites of Procyanidins From Litchi Chinensis Pericarp With Xanthine Oxidase Inhibitory Effect and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Increasing Yield and Antioxidative Performance of Litchi Pericarp Procyanidins in Baked Food by Ultrasound-Assisted Extraction Coupled with Enzymatic Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Optimization of the Extraction of Proanthocyanidins from Grape Seeds Using Ultrasonication-Assisted Aqueous Ethanol and Evaluation of Anti-Steatosis Activity In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Procyanidins: From Agro-Industrial Waste to Food as Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WO2007004659A1 - Method for procyanidin analysis - Google Patents [patents.google.com]

- 10. asianpubs.org [asianpubs.org]

- 11. mdpi.com [mdpi.com]

- 12. High-performance liquid chromatography separation and purification of cacao (Theobroma cacao L.) procyanidins according to degree of polymerization using a diol stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Extraction and Purification of Procyanidin B5 from Grape Seeds (Vitis vinifera)

Audience: Researchers, scientists, and drug development professionals.

Abstract: Procyanidins, a class of flavonoids, are abundant in grape seeds and are recognized for their potent antioxidant and various health-promoting properties.[1][2] Among them, the dimeric Procyanidin B5 has been a subject of interest for its biological activities. This document provides a detailed protocol for the extraction of a crude procyanidin-rich fraction from grape seeds, followed by the purification of this compound using semi-preparative high-performance liquid chromatography (HPLC). The methods described are compiled from established scientific literature to provide a robust and reproducible workflow suitable for laboratory-scale production for research and development purposes.

Data Presentation: Yields and Composition

The yield and composition of the extract can vary based on the grape variety, extraction method, and processing conditions. The following table summarizes typical data reported in the literature.

| Extraction Stage | Description | Typical Yield (w/w of dry seeds) | Procyanidin Composition |

| Crude Extract (GSP) | The initial dried powder obtained after solvent extraction and partitioning. | 3.0% - 17.5%[3][4] | Total Polyphenols: ~95%[3]. Composition can be 47-81% polymers, 7-14% monomers & dimers, and 0-5.3% trimers & tetramers.[5][6] |

| Purified Fraction | This compound isolated via semi-preparative HPLC. | Dependent on HPLC loading and crude extract composition. | High purity this compound (>95% as determined by analytical HPLC). |

Experimental Workflow and Mechanism

The overall experimental process involves the initial extraction of total polyphenols from prepared grape seeds, followed by a multi-step purification to isolate the target compound, this compound.

Caption: Experimental workflow for this compound isolation.

This compound is a potent antioxidant. Its primary mechanism of action involves scavenging harmful reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage.

Caption: Antioxidant mechanism of this compound.

Experimental Protocols

Part 1: Preparation of Crude Grape Seed Procyanidin Extract (GSP)

This protocol is adapted from methodologies emphasizing the use of acetone and ethyl acetate for effective extraction and initial purification.[1][3]

Materials and Reagents:

-

Dried grape seeds

-

Acetone (ACS Grade)

-

Ethyl Acetate (ACS Grade)

-

Deionized Water

-

100 mM Acetate Buffer (pH 4.8)

-

Blender or mill

-

Large glass beakers or flasks

-

Stir plate and stir bars

-

Rotary evaporator

-

Separatory funnel

-

Lyophilizer (Freeze-dryer)

Protocol:

-

Seed Preparation: Dry grape seeds in a hot air oven at 40°C until a constant weight is achieved.[2] Grind the dried seeds into a fine powder using a high-powered blender or mill.

-

Solid-Liquid Extraction:

-

Place 100 g of grape seed powder into a large flask.

-

Add 800 mL of a 70:30 (v/v) mixture of acetone and 100 mM acetate buffer (pH 4.8).[3]

-

Macerate the mixture for 12 hours at room temperature with gentle stirring.[3]

-

Separate the solvent extract from the solid residue by decantation or filtration.

-

Repeat the extraction process two more times on the solid residue, each time with fresh solvent.

-

Combine the three solvent extracts.

-

-

Concentration:

-

Concentrate the combined extracts using a rotary evaporator under reduced pressure.

-

Maintain a water bath temperature below 35°C to prevent degradation of the procyanidins.[3]

-

Continue evaporation until all acetone has been removed, leaving a concentrated aqueous solution.

-

-

Liquid-Liquid Partitioning:

-

Transfer the concentrated aqueous solution to a large separatory funnel.

-

Add 200 mL of ethyl acetate and shake vigorously for 2-3 minutes, periodically venting the funnel.[3]

-

Allow the layers to separate and collect the upper ethyl acetate layer.

-

Repeat this extraction four times with fresh ethyl acetate.[3]

-

-

Final Drying:

-

Combine the four ethyl acetate extracts.

-

Evaporate the ethyl acetate to dryness using a rotary evaporator.

-

Transfer the resulting solid residue to a flask and lyophilize (freeze-dry) to obtain the crude Grape Seed Procyanidin (GSP) extract as a fine powder.

-

Store the dried GSP at -20°C in a desiccated, dark environment.

-

Part 2: Isolation of this compound via Semi-Preparative HPLC

Purification of specific dimers like this compound from the complex GSP mixture requires chromatographic separation.[7]

Materials and Reagents:

-

Crude GSP extract

-

Methanol (HPLC Grade)

-

Acetic Acid (HPLC Grade)

-

Deionized water (18.2 MΩ·cm)

-

Semi-preparative HPLC system with a Diode Array Detector (DAD) or UV detector

-

C18 semi-preparative column (e.g., 10 µm particle size, 250 x 10 mm)

| Parameter | Condition |

| Mobile Phase A | Water with 0.1% Acetic Acid |

| Mobile Phase B | Methanol with 0.1% Acetic Acid |

| Gradient | A linear gradient tailored to separate B-type procyanidins. A starting point could be: 0-5 min, 10% B; 5-35 min, 10-40% B; 35-40 min, 40-100% B; 40-45 min, 100% B.[1][3] |

| Flow Rate | 1.5 - 4.0 mL/min (dependent on column size) |

| Detection | 280 nm |

| Injection Volume | 100 - 500 µL of concentrated GSP solution (e.g., 50 mg/mL in methanol) |

Protocol:

-

Sample Preparation: Dissolve a known amount of crude GSP in the initial mobile phase solvent and filter through a 0.45 µm syringe filter.

-

HPLC Separation: Set up the HPLC system according to the conditions in the table above. The gradient may require optimization to achieve baseline separation of this compound from other isomers (e.g., B2) and monomers.

-

Fraction Collection: Monitor the chromatogram at 280 nm. Collect the fractions corresponding to the elution time of this compound (identification should be confirmed using a pure standard or by LC-MS).

-

Purification: Pool the collected fractions containing this compound. Evaporate the solvent under reduced pressure and lyophilize to obtain the purified compound.

Part 3: Quantification and Purity Analysis

The purity of the isolated fraction should be confirmed using analytical HPLC.

| Parameter | Condition |

| Column | Analytical C18 (e.g., 5 µm particle size, 250 x 4.6 mm) |

| Mobile Phase A | Water with 0.1% Acetic Acid |

| Mobile Phase B | Methanol or Acetonitrile with 0.1% Acetic Acid |

| Gradient | Similar gradient profile to semi-preparative, adjusted for analytical scale. |

| Flow Rate | 0.6 - 1.0 mL/min[3] |

| Detection | UV at 280 nm or Fluorescence (Excitation: 276 nm, Emission: 316 nm for higher selectivity)[8] |

| Column Temperature | 30°C |

Protocol:

-

Prepare a standard curve using a certified this compound reference standard.

-

Dissolve the purified sample in methanol to a known concentration.

-

Inject both standards and the sample into the analytical HPLC system.

-

Calculate the concentration and purity of the isolated this compound by comparing the peak area to the standard curve. Purity is determined by the relative area of the this compound peak compared to all other peaks in the chromatogram.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Grape Seeds Proanthocyanidins: An Overview of In Vivo Bioactivity in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. cjm.ichem.md [cjm.ichem.md]

Application Note: Quantitative Analysis of Procyanidin B5 in Grape Seed Extract by HPLC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procyanidin B5 is a B-type procyanidin dimer consisting of two (−)-epicatechin units linked by a C4→C6 bond.[1] It is naturally present in various plant-based foods, including cocoa, apples, and grape seeds.[1] Interest in this compound and other procyanidins stems from their potential health benefits, including antioxidant and cardiovascular protective effects. Accurate quantification of this compound in complex matrices like plant extracts is crucial for quality control, standardization of botanical products, and pharmacological studies. This application note provides a detailed protocol for the quantification of this compound in grape seed extract using a sensitive and selective High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.

Principle

This method utilizes reversed-phase HPLC to chromatographically separate this compound from other components in the grape seed extract. The identification and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The precursor ion of this compound is selectively fragmented, and specific product ions are monitored, ensuring high selectivity and sensitivity for accurate quantification.

Experimental Protocols

Sample Preparation: Extraction of Procyanidins from Grape Seed

This protocol is adapted from methods optimized for the extraction of procyanidins from grape seeds.[2][3]

Reagents and Materials:

-

Grape seeds (finely ground)

-

Acetone, HPLC grade

-

Methanol, HPLC grade

-

Water, ultrapure

-

Formic acid, LC-MS grade

-

Centrifuge tubes (50 mL)

-

Vortex mixer

-

Ultrasonic bath

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or Nylon)

Procedure:

-

Weigh 1.0 g of finely ground grape seed powder into a 50 mL centrifuge tube.

-

Add 20 mL of acetone/water (70:30, v/v) to the tube.

-

Vortex the mixture for 1 minute to ensure thorough wetting of the sample.

-

Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.

-

Centrifuge the suspension at 4000 rpm for 15 minutes.

-

Carefully decant the supernatant into a clean tube.

-

Repeat the extraction process (steps 2-6) on the pellet with another 20 mL of the extraction solvent to ensure complete extraction.

-